molecular formula C29H34N2O4 B11577807 6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577807
M. Wt: 474.6 g/mol
InChI Key: LDVQVRMEYZYBNL-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the morpholinyl and propyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE shares structural similarities with other chromeno-pyrrole derivatives.
  • Compounds with similar morpholinyl and propyl groups.

Uniqueness

The uniqueness of 6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the resulting biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H34N2O4/c1-18(2)21-6-8-22(9-7-21)26-25-27(32)23-16-19(3)20(4)17-24(23)35-28(25)29(33)31(26)11-5-10-30-12-14-34-15-13-30/h6-9,16-18,26H,5,10-15H2,1-4H3

InChI Key

LDVQVRMEYZYBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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